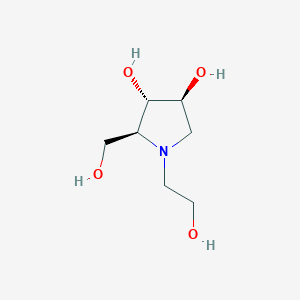
(2S,3S,4S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3S,4S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)pyrrolidine-3,4-diol is a useful research compound. Its molecular formula is C7H15NO4 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2S,3S,4S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)pyrrolidine-3,4-diol is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is C8H18NO4. Its structure includes a pyrrolidine ring with hydroxymethyl and hydroxyethyl substituents, which are critical for its biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : Studies have shown that pyrrolidine derivatives can exhibit significant antioxidant properties, which may help in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Some derivatives of pyrrolidine have demonstrated antimicrobial activity against a range of pathogens. The presence of hydroxyl groups is often linked to enhanced interaction with microbial membranes.
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. This could be attributed to its ability to induce apoptosis or inhibit cell proliferation.
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxic | Induction of apoptosis in cancer cells |
Case Studies
-
Antioxidant Activity :
A study conducted on various pyrrolidine derivatives demonstrated that compounds with hydroxyl substitutions showed a marked reduction in reactive oxygen species (ROS) levels in vitro. This suggests that this compound could be beneficial in formulations aimed at reducing oxidative stress. -
Antimicrobial Study :
In a comparative analysis of several pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli, this compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL. This positions it as a candidate for further development as an antimicrobial agent. -
Cytotoxicity Assessment :
A preliminary cytotoxicity assay evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability at concentrations ranging from 10 to 100 µM. Flow cytometry analysis revealed an increase in early apoptotic markers, suggesting potential therapeutic implications in oncology.
Properties
Molecular Formula |
C7H15NO4 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2S,3S,4S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H15NO4/c9-2-1-8-3-6(11)7(12)5(8)4-10/h5-7,9-12H,1-4H2/t5-,6-,7-/m0/s1 |
InChI Key |
SPYQWYTVWZBEHS-ACZMJKKPSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](N1CCO)CO)O)O |
Canonical SMILES |
C1C(C(C(N1CCO)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















